molecular formula C7H12O3 B3365982 Isobutyl pyruvate CAS No. 13051-48-4

Isobutyl pyruvate

Cat. No.: B3365982
CAS No.: 13051-48-4
M. Wt: 144.17 g/mol
InChI Key: WFERWTFFEKELDJ-UHFFFAOYSA-N
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Description

Isobutyl pyruvate is an organic compound that belongs to the class of esters. It is derived from pyruvic acid and isobutanol. This compound is known for its fruity odor and is used in various applications, including as a flavoring agent and in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isobutyl pyruvate can be synthesized through the esterification of pyruvic acid with isobutanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the efficiency of the process. The use of immobilized catalysts can also enhance the production yield and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

Isobutyl pyruvate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to produce isobutyric acid and carbon dioxide.

    Reduction: It can be reduced to form isobutyl alcohol and pyruvic acid.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.

Major Products

    Oxidation: Isobutyric acid and carbon dioxide.

    Reduction: Isobutyl alcohol and pyruvic acid.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Isobutyl pyruvate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It is studied for its potential role in metabolic pathways and as a substrate for enzyme-catalyzed reactions.

    Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug delivery systems.

    Industry: It is used in the production of flavors and fragrances, as well as in the synthesis of fine chemicals.

Mechanism of Action

The mechanism of action of isobutyl pyruvate involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as pyruvate dehydrogenase, leading to the production of acetyl-CoA, which enters the citric acid cycle. This process is crucial for energy production in cells.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl pyruvate
  • Methyl pyruvate
  • Butyl pyruvate

Comparison

Isobutyl pyruvate is unique due to its branched isobutyl group, which imparts different physical and chemical properties compared to its linear counterparts like ethyl pyruvate and methyl pyruvate. This branching can affect its reactivity and interactions with other molecules, making it suitable for specific applications where other pyruvate esters may not be as effective.

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Properties

IUPAC Name

2-methylpropyl 2-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-5(2)4-10-7(9)6(3)8/h5H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFERWTFFEKELDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10156582
Record name Isobutyl pyruvate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10156582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13051-48-4
Record name 2-Methylpropyl 2-oxopropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13051-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isobutyl pyruvate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013051484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isobutyl pyruvate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10156582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isobutyl pyruvate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.648
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOBUTYL PYRUVATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34K76F7RR8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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